molecular formula C13H7Cl2NO2S B2704019 2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one CAS No. 866151-46-4

2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one

Cat. No. B2704019
CAS RN: 866151-46-4
M. Wt: 312.16
InChI Key: ZBAUBAFUTXTNNR-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one” is a chemical compound . It has been synthesized and tested in-vitro against MCF-7 .


Synthesis Analysis

The compound was synthesized based on preliminary in-silico studies .


Molecular Structure Analysis

The molecular structure of the compound was confirmed through spectroscopic analysis 1D and 2D NMR, MS, FTIR .


Chemical Reactions Analysis

The compound was selected based on in-silico study conducted against several dihalophenylbenzoxazinone analogues . Some reactions failed to undergo the final elimination .


Physical And Chemical Properties Analysis

The compound has been successfully synthesized with a decent amount of yield 88% . More specific physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Antimicrobial Activity

This compound has been used as a starting material in the synthesis of new antimicrobial agents . Specifically, it was used to synthesize a series of 3-substituted-7-(2-chloro-6-ethoxypyridin-4-yl)-9-(2,4-dichlorophenyl)-2-methylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives . These derivatives were evaluated for their antimicrobial activities, showing promising results .

Antitumor Activity

The compound has been found to have potential antitumor activity . In a study, it was used to synthesize a series of 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives and 1-(7-chloro-4-oxo/-2-phenylquinazoline-3(4H-yl)) substituted urea derivatives . These derivatives were tested in vivo on Swiss albino mice exhibiting Ehrlich ascites carcinoma (EAC), and six compounds showed significant antitumor activity .

Catalyst-free Annulations

The compound has been used in catalyst-free annulations of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates . This reaction with sulfur ylides furnished various 1,2-dihydroquinolines in generally high yields .

Synthesis of 2-Alkyl and 2-Aryl-4H-benzo[d][1,3]oxazin-4-ones

The compound has been used in a one-pot route to synthesize 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones . This method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .

Production of Biopharmaceutical Substances

The compound is a valuable resource in the production of many biopharmaceutical substances . Complex 1,3,4-oxadiazole derivatives, which are widely used in the production of biopharmaceutical substances, can be synthesized using this compound .

properties

IUPAC Name

2-(2,4-dichlorophenyl)-7-methylthieno[3,2-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO2S/c1-6-5-19-11-10(6)16-12(18-13(11)17)8-3-2-7(14)4-9(8)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAUBAFUTXTNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=C(OC2=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one

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